An In-depth Technical Guide to the 6-Methoxyquinoline Scaffold: Foundational Insights for the Synthesis and Application of 6-Methoxyquinolin-3-ol
An In-depth Technical Guide to the 6-Methoxyquinoline Scaffold: Foundational Insights for the Synthesis and Application of 6-Methoxyquinolin-3-ol
Abstract: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The 6-methoxyquinoline scaffold, in particular, is a privileged structure found in critical drugs such as the antimalarial quinine. This guide addresses the properties and synthesis of this core scaffold as a foundational proxy for its less-characterized derivative, 6-Methoxyquinolin-3-ol (CAS 77421-36-4). Due to the limited availability of specific experimental data for 6-Methoxyquinolin-3-ol in public literature, this document provides a comprehensive technical overview of the parent compound, 6-methoxyquinoline. We delve into its physicochemical properties, established synthetic routes, spectral characterization, and known biological activities. Furthermore, we offer expert insights into the predictable influence of the 3-hydroxyl group on these characteristics, providing a robust theoretical framework for researchers and drug development professionals exploring this specific derivative.
Introduction to the 6-Methoxyquinoline Core
The 6-methoxyquinoline framework is a recurring motif in biologically active molecules, celebrated for its diverse pharmacological profile. It is a key component of cinchona alkaloids like quinine, the first effective treatment for malaria, and its derivatives continue to be explored for antibacterial, antiviral, and antiarrhythmic applications.[1] The 8-amino-6-methoxyquinoline pharmacophore is notably present in other crucial antimalarials such as primaquine and tafenoquine.[2] Its utility extends beyond infectious diseases, with recent studies highlighting its potential as a P-glycoprotein (P-gp) inhibitor to overcome multidrug resistance in cancer chemotherapy.[3]
While the parent scaffold is well-documented, specific derivatives like 6-Methoxyquinolin-3-ol remain largely unexplored in peer-reviewed literature. This guide aims to bridge that gap by consolidating the extensive knowledge of the 6-methoxyquinoline core, thereby empowering researchers to logically design synthetic pathways and predict the properties and potential applications of its 3-hydroxy analogue.
Physicochemical Properties: The Parent Scaffold and the Influence of 3-Hydroxylation
The physicochemical properties of the 6-methoxyquinoline scaffold are well-defined. The introduction of a hydroxyl group at the C-3 position is anticipated to significantly alter these characteristics, primarily by introducing the capacity for hydrogen bonding and increasing the molecule's overall polarity.
| Property | 6-Methoxyquinoline (CAS 5263-87-6) | 6-Methoxyquinolin-3-ol (CAS 77421-36-4) - Predicted Influence |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO₂ |
| Molecular Weight | 159.18 g/mol [4] | 175.18 g/mol |
| Physical Form | Colorless to pale yellow liquid or solid[4][5] | Likely a solid at room temperature |
| Melting Point | 17-20 °C[5] | Significantly higher due to hydrogen bonding |
| Boiling Point | 279-284 °C at 1013 hPa[5] | Higher due to increased intermolecular forces |
| Density | ~1.152 g/cm³ at 20 °C[5] | Higher than the parent compound |
| Solubility | Very slightly soluble in water; Soluble in ethanol[4] | Increased aqueous solubility, soluble in polar organic solvents |
| pKa | Data available in IUPAC Digitized pKa Dataset[4] | The hydroxyl group would introduce an acidic proton, leading to a distinct pKa value |
Expert Insight: The addition of the 3-hydroxyl group transforms the molecule from a relatively nonpolar aromatic ether into a phenol-like structure. This change is expected to increase its melting point, boiling point, and aqueous solubility. The hydroxyl group also provides a new site for chemical modification and can act as both a hydrogen bond donor and acceptor, potentially altering its interaction with biological targets.
Synthesis and Characterization
The synthesis of the 6-methoxyquinoline core is robustly established, with the Skraup synthesis being a classic and effective method.
Core Synthesis: The Skraup Reaction
The Skraup synthesis provides a direct route to the quinoline ring system from an aromatic amine. In the case of 6-methoxyquinoline, p-anisidine (p-methoxyaniline) serves as the starting material. The reaction proceeds by treating the aniline with glycerol, an oxidizing agent (such as the nitro derivative of the starting aniline), and concentrated sulfuric acid.
Causality of Experimental Choices:
-
Glycerol: Acts as the source for the three-carbon acrolein unit which forms the pyridine part of the quinoline ring. It dehydrates in situ in the presence of hot sulfuric acid to form acrolein.
-
Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.
-
Oxidizing Agent (p-nitroanisole): Controls the dehydrogenation of the initially formed dihydroquinoline intermediate to the final aromatic quinoline ring. Using the nitro derivative of the starting material is a common strategy to improve yield and simplify purification.
-
Ferrous Sulfate: Often included to moderate the otherwise highly exothermic and sometimes violent reaction.
Step-by-Step Protocol (Adapted from Patent CN103804289A): [6]
-
Reaction Setup: In a suitable reaction vessel, combine 1 molar part of p-anisidine, 4.3-4.5 molar parts of glycerol, 0.50-0.54 molar parts of p-nitroanisole, 0.20-0.25 molar parts of ferrous sulfate, and 1.0-1.3 molar parts of boric acid.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.
-
Heating: After the addition of acid is complete, heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours.
-
Neutralization & Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with 50% sodium hydroxide solution to a pH of approximately 5.5.
-
Extraction: Remove any floating resin. Filter the solid precipitate and wash it three times with distilled water. Subsequently, wash the solid three times with ethyl acetate and combine the organic phases. Extract the aqueous layer three more times with ethyl acetate and combine all organic phases.
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude 6-methoxyquinoline product, which can be further purified by distillation or chromatography.
Caption: Workflow of the Skraup synthesis for 6-methoxyquinoline.
Plausible Route to 6-Methoxyquinolin-3-ol
Synthesizing 6-Methoxyquinolin-3-ol would require introducing a hydroxyl group at the C-3 position. A common strategy in heterocyclic chemistry is a multi-step sequence involving halogenation followed by nucleophilic substitution.
-
Bromination: The 6-methoxyquinoline core could be selectively brominated at the 3-position. This often requires specific conditions to direct the electrophilic substitution to the desired carbon on the pyridine ring.
-
Nucleophilic Substitution: The resulting 3-bromo-6-methoxyquinoline could then be subjected to a nucleophilic substitution reaction. Using a strong nucleophile like sodium hydroxide at elevated temperatures and pressures (e.g., in a Buchwald-Hartwig or Ullmann-type reaction with a suitable catalyst) could displace the bromide with a hydroxyl group.
This proposed pathway is a standard, logical approach in synthetic organic chemistry for achieving such a transformation.
Spectral Characterization
The structure of 6-methoxyquinoline is confirmed by various spectroscopic methods. The introduction of a 3-hydroxyl group would produce predictable changes in its spectra.
| Spectrum Type | Key Features for 6-Methoxyquinoline | Predicted Changes for 6-Methoxyquinolin-3-ol |
| ¹H NMR | Aromatic protons in the 7.0-8.8 ppm range. A characteristic singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.[7][8] | A broad singlet for the phenolic -OH proton (concentration-dependent). Shifts in the signals of adjacent aromatic protons (H2, H4) due to the electronic effect of the -OH group. |
| ¹³C NMR | Aromatic carbons between ~95-160 ppm. Methoxy carbon signal around 55 ppm.[7][8] | The C3 signal would shift significantly downfield due to the attached oxygen. Other carbons in the ring would also experience shifts. |
| IR Spectroscopy | C-H stretching (aromatic) >3000 cm⁻¹, C=C and C=N stretching in the 1500-1650 cm⁻¹ region. C-O stretching for the ether around 1250 cm⁻¹. | A strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region. |
| Mass Spec (MS) | Molecular ion peak (M+) consistent with its molecular weight (159.18 m/z).[4] | Molecular ion peak (M+) at 175.18 m/z. |
Biological Activity and Therapeutic Potential
The 6-methoxyquinoline scaffold is a versatile platform for drug discovery. Its derivatives have demonstrated a wide range of biological activities.
-
Antimalarial Activity: This is the most renowned application, with the scaffold forming the core of quinine.[1] The 8-amino-6-methoxyquinoline structure is essential for the activity of drugs like primaquine, which are active against the dormant liver stages of the malaria parasite.[2]
-
Antimicrobial Properties: Various derivatives of 6-methoxyquinoline have been synthesized and evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
-
Anticancer and Chemosensitizing Activity: Certain 6-methoxyquinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp).[3] P-gp is a transporter protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, these compounds can restore the efficacy of conventional anticancer drugs.
-
General Biological Relevance: The core structure is used as a building block for synthesizing compounds with potential antioxidant and anti-inflammatory properties.[10]
The introduction of a 3-hydroxyl group could modulate these activities. It could enhance binding to certain biological targets through hydrogen bonding or alter the molecule's pharmacokinetic profile, making 6-Methoxyquinolin-3-ol an intriguing candidate for further biological screening.
Caption: Key biological applications of the 6-methoxyquinoline scaffold.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 6-methoxyquinoline, the compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11] Ensure adequate ventilation or use respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5][11]
Expert Insight for 6-Methoxyquinolin-3-ol: The addition of a phenolic hydroxyl group may introduce additional hazards. Phenols can be corrosive and are readily absorbed through the skin. Therefore, it should be assumed that 6-Methoxyquinolin-3-ol requires at least the same, if not more stringent, handling precautions as its parent compound until specific toxicological data is available.
Conclusion
The 6-methoxyquinoline scaffold is a molecule of significant historical and contemporary importance in drug discovery and development. While direct experimental data on 6-Methoxyquinolin-3-ol (CAS 77421-36-4) is scarce, a comprehensive understanding of the parent compound provides a powerful predictive tool for researchers. Its established synthesis, well-documented physicochemical and spectral properties, and broad biological relevance offer a solid foundation for the rational design, synthesis, and evaluation of its 3-hydroxy derivative. This guide serves as a technical starting point for scientists aiming to unlock the potential of this promising, yet under-investigated, chemical entity.
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